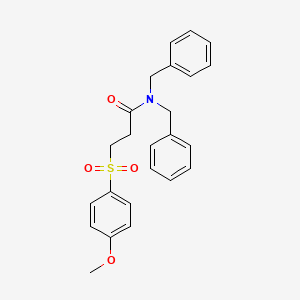

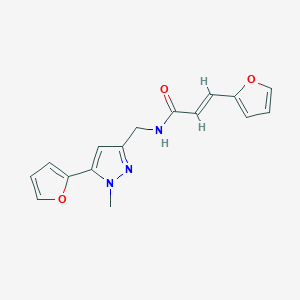

(E)-3-(furan-2-yl)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)acrylamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound you mentioned contains several functional groups, including a furan ring and a pyrazole ring. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms .

Molecular Structure Analysis

The furan ring in the compound is an aromatic ring, which means it is stable and can participate in pi stacking interactions. The pyrazole ring is a heterocycle, which can have various effects on the compound’s reactivity .Chemical Reactions Analysis

Furans can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and reduction . Pyrazoles can react with electrophiles at the 3-position .科学的研究の応用

Green Organic Chemistry Synthesis

A study highlights the green organic chemistry approach in synthesizing related furan compounds, like E-2-cyano-3(furan-2-yl) acrylamide, through microwave radiation. This method involves using marine and terrestrial-derived fungi for ene-reduction, demonstrating an environmentally friendly synthesis route with high yields and enantioselectivity. The study emphasizes the potential of using fungi in organic synthesis, contributing to sustainable chemistry practices (Jimenez et al., 2019).

Intramolecular Cyclization

Another research avenue involves intramolecular cyclization reactions of alkyl E-3-(furyl)-3-(diethoxyphosphoryl)acrylates, leading to various furan derivatives. This study showcases the potential of cyclization reactions in creating structurally diverse compounds from furan-based acrylates, offering insights into novel synthetic pathways for developing complex molecular structures (Pevzner, 2021).

Furan Compound Mitigation in Food

Research on mitigating acrylamide and furanic compounds in food highlights the importance of understanding the formation and reduction of potentially harmful substances in heat-treated foods. Strategies such as using asparaginase and thermal input reduction have been explored to lower acrylamide and furanic compounds, aiming to enhance food safety and consumer health (Anese et al., 2013).

Asymmetric [3+2] Cycloaddition

The use of acrylamides in asymmetric [3+2] cycloaddition reactions to form functionalized cyclopentenes has been investigated, showing the utility of these reactions in regiospecific and enantioselective synthesis. This research demonstrates the versatility of acrylamides in facilitating cycloaddition reactions, contributing to the toolbox of synthetic chemists for constructing complex, chiral molecules (Han et al., 2011).

SARS Coronavirus Inhibition

A notable application of a structurally similar compound, (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl) acrylamide, has been discovered in the inhibition of SARS coronavirus helicase, demonstrating potential antiviral activity. This research opens up possibilities for developing new therapeutic agents targeting viral proteins, contributing to the fight against emerging infectious diseases (Lee et al., 2017).

特性

IUPAC Name |

(E)-3-(furan-2-yl)-N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3/c1-19-14(15-5-3-9-22-15)10-12(18-19)11-17-16(20)7-6-13-4-2-8-21-13/h2-10H,11H2,1H3,(H,17,20)/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRZPORWOLUOROA-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CNC(=O)C=CC2=CC=CO2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=CC(=N1)CNC(=O)/C=C/C2=CC=CO2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(furan-2-yl)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)acrylamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-phenyl-1,3-thiazol-2-amine](/img/structure/B2554426.png)

![2-[(2,5-Dimethylphenyl)methylsulfanyl]-1-ethylsulfonyl-4,5-dihydroimidazole](/img/structure/B2554427.png)

![N-[(pyridin-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B2554428.png)

![2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-3a,7a-dihydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2554429.png)

![ethyl 2-(1,7-dimethyl-3-(2-methylallyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2554435.png)

![[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-cyclopropylmethanone](/img/structure/B2554438.png)